molecular formula C14H10O6 B12532519 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one CAS No. 659737-93-6

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one

Cat. No.: B12532519
CAS No.: 659737-93-6
M. Wt: 274.22 g/mol
InChI Key: FTDPMUIYQFTFJU-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities and structural variety. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pyrone scaffold. The compound’s molecular formula is C14H10O6, and it has a molecular weight of 274.2256 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenolic compounds as starting materials, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex xanthone derivatives.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.

    Medicine: Due to its potential anti-inflammatory and anticancer activities, it is studied for therapeutic applications.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one: Similar in structure but with a methyl group instead of a methoxy group.

    1,3,8-Trihydroxy-2,4,6-trimethoxyxanthen-9-one: Contains additional methoxy groups, leading to different chemical properties.

    1,3,6-Trihydroxy-2,8-diprenyl-7-methoxy-9H-xanthene-9-one: Features prenyl groups, which affect its biological activity

Uniqueness

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and hydroxyl groups at the 1, 3, and 6 positions contribute to its antioxidant, anti-inflammatory, and anticancer activities .

Properties

CAS No.

659737-93-6

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

1,3,6-trihydroxy-8-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O6/c1-19-9-3-7(16)5-11-13(9)14(18)12-8(17)2-6(15)4-10(12)20-11/h2-5,15-17H,1H3

InChI Key

FTDPMUIYQFTFJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

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